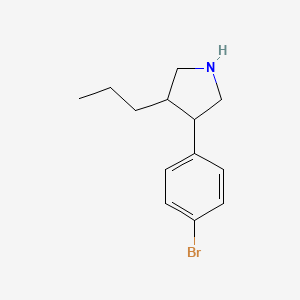
3-(4-Bromophenyl)-4-propylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)-4-propylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a bromophenyl group attached to the third carbon of the pyrrolidine ring and a propyl group attached to the fourth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-4-propylpyrrolidine typically involves the reaction of 4-bromobenzaldehyde with propylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine undergoes cyclization with a suitable reagent, such as sodium hydride, to form the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromophenyl)-4-propylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Phenyl derivatives or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromophenyl)-4-propylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(4-Bromophenyl)-4-propylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring provides structural stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)-4-propylpyrrolidine: Similar structure but with a chlorine atom instead of bromine.
3-(4-Fluorophenyl)-4-propylpyrrolidine: Similar structure but with a fluorine atom instead of bromine.
3-(4-Methylphenyl)-4-propylpyrrolidine: Similar structure but with a methyl group instead of bromine.
Uniqueness
3-(4-Bromophenyl)-4-propylpyrrolidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, making this compound distinct from its analogs with different substituents.
Eigenschaften
Molekularformel |
C13H18BrN |
|---|---|
Molekulargewicht |
268.19 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-4-propylpyrrolidine |
InChI |
InChI=1S/C13H18BrN/c1-2-3-11-8-15-9-13(11)10-4-6-12(14)7-5-10/h4-7,11,13,15H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
UVWVVITWJWJWIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CNCC1C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


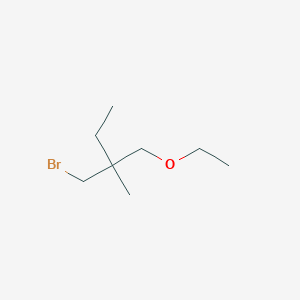

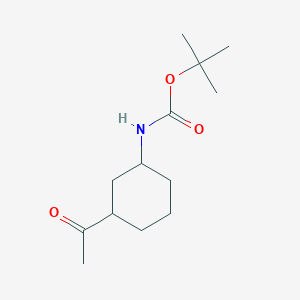
![1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carbonitrile](/img/structure/B13193717.png)
![4-[(2-Methoxyethyl)amino]benzene-1-carbothioamide](/img/structure/B13193733.png)
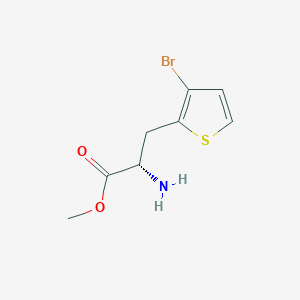

![[2-(Bromomethyl)butyl]trimethylsilane](/img/structure/B13193761.png)

![Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13193775.png)
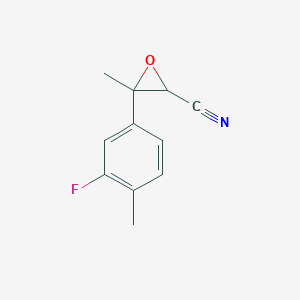


![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid](/img/structure/B13193793.png)
